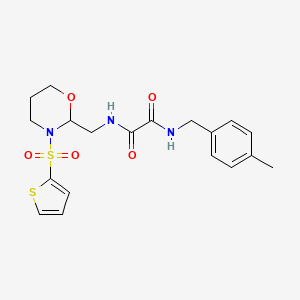

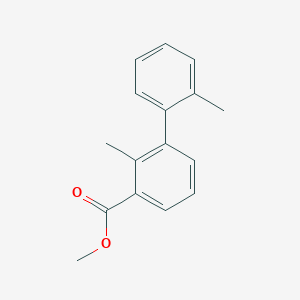

![molecular formula C27H33N3O5 B2508600 1-[(3,4-二乙氧基苯基)乙酰基]-4-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}哌啶 CAS No. 1775453-72-9](/img/structure/B2508600.png)

1-[(3,4-二乙氧基苯基)乙酰基]-4-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of the oxadiazole and piperidine moieties. Oxadiazoles, in particular, are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including anticonvulsant activity . Piperidine derivatives are also of significant interest due to their presence in various bioactive compounds .

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves the formation of the oxadiazole ring followed by subsequent functionalization. For instance, the synthesis of 1,3,4-oxadiazole derivatives can be achieved by converting organic acids into esters, hydrazides, and then to the oxadiazole moiety . Similarly, piperidine derivatives can be synthesized through reactions involving piperidine as a reactant, as seen in the synthesis of chromone derivatives . The specific synthesis route for the compound is not detailed in the provided papers, but it would likely involve similar strategies of building the oxadiazole ring and introducing the piperidine and diethoxyphenyl groups in a stepwise manner.

Molecular Structure Analysis

The molecular structure of oxadiazole and piperidine derivatives has been studied using techniques such as single-crystal X-ray diffraction, which provides detailed information about the conformation and crystal packing of these molecules . For example, piperazine derivatives with an oxadiazole moiety have been found to adopt a chair conformation, and their molecular structures are stabilized by intermolecular hydrogen bonds and C-H...O interactions . While the exact molecular structure of the compound is not provided, similar analyses would likely reveal a complex arrangement of intermolecular interactions contributing to its stability.

Chemical Reactions Analysis

Oxadiazole and piperidine derivatives participate in a variety of chemical reactions. The oxadiazole moiety, for instance, can be used as a protected acetamidine in synthetic sequences, demonstrating stability under acidic or basic conditions and reactivity towards mild reduction or alkaline hydrolysis . Piperidine derivatives can be involved in reactions such as alkylation or Michael addition, which are commonly used to introduce side chains and further functionalize the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole and piperidine derivatives are influenced by their molecular structure. For example, the presence of methoxy and sulfonyl groups can affect the molecule's reactivity and interaction with biological targets . The crystal structure analysis provides insights into the solid-state properties, such as the crystal system and space group, which can influence the compound's solubility and stability . The biological evaluation of these compounds often involves assessing their potential as inhibitors of enzymes like acetylcholinesterase or as anticancer agents, which is indicative of their chemical reactivity and interaction with biological macromolecules .

科学研究应用

结构分析及结合特性

晶体结构和分子间相互作用与 1-[(3,4-二乙氧基苯基)乙酰基]-4-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}哌啶 相关的化合物的晶体结构已经过研究,揭示了某些相关络合物中围绕中心原子的正方形平面几何结构。这些结构通常显示出弱的分子间相互作用,这有助于它们在晶格中的超分子组装 (Kritchenkov 等人,2013)。此外,通过 Hirshfeld 表面分析和 DFT 计算阐明了相关化合物的晶体结构和分子间相互作用,突出了分子间接触的性质和不同类型相互作用的贡献 (Kumara 等人,2017)。

抗菌活性

抗菌剂的合成和评估结构类似于 1-[(3,4-二乙氧基苯基)乙酰基]-4-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}哌啶 的化合物已经过合成并对其抗菌活性进行了评估。这些化合物,特别是那些含有恶二唑和哌啶部分的化合物,对各种微生物表现出有希望的结果,表明它们作为抗菌剂的潜力 (Başoğlu 等人,2013),(Bektaş 等人,2007),(Khalid 等人,2016)。

抗癌潜力

抗癌剂的合成和评估类似的化合物已经过合成并对其抗癌特性进行了评估,其中一些显示出有希望的结果。合成涉及多个步骤,通常通过各种方法评估抗癌潜力,包括吸光度测量以评估对细胞系的影响 (Rehman 等人,2018)。

抗氧化活性

抗氧化特性的评估结构相似的衍生物已使用不同的方法筛选了它们的抗氧化活性。一些化合物,特别是那些具有特定取代基的化合物,显示出显着的抗氧化特性,表明它们在对抗氧化应激方面具有潜在的效用 (Mallesha 等人,2014)。

作用机制

Mode of Action

Based on its structural similarity to other phenethylamine derivatives, it may interact with various neurotransmitter systems in the brain .

Biochemical Pathways

The compound may affect several biochemical pathways. Given its structural similarity to phenethylamine derivatives, it might influence the dopaminergic and serotonergic systems . .

Pharmacokinetics

Its molecular weight of 464.56 suggests it may have good bioavailability . Factors such as solubility, stability, and permeability can also influence its pharmacokinetic properties .

属性

IUPAC Name |

2-(3,4-diethoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5/c1-4-33-23-11-6-20(16-24(23)34-5-2)18-26(31)30-14-12-19(13-15-30)17-25-28-27(29-35-25)21-7-9-22(32-3)10-8-21/h6-11,16,19H,4-5,12-15,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBFNIUQTIPTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

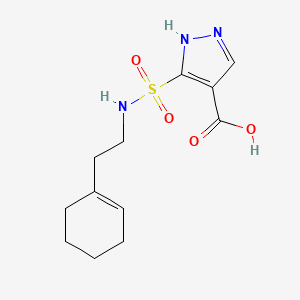

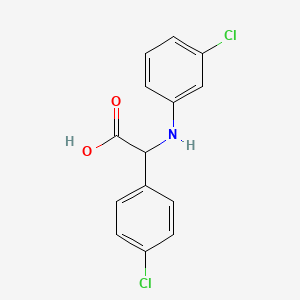

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

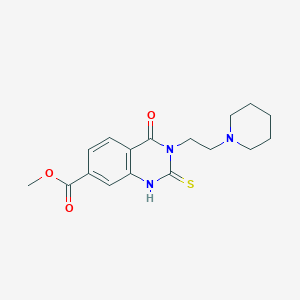

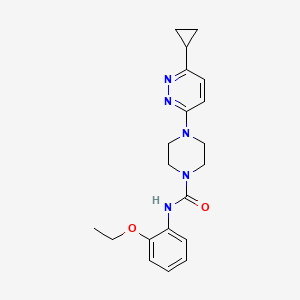

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

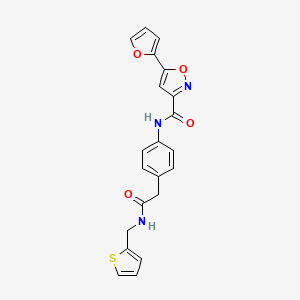

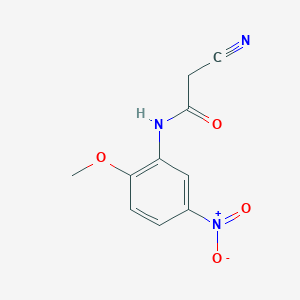

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2508530.png)

![Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2508531.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)